Isoprene

Material Purity Consistency Medical Device Manufacturing

CAS 9006-04-6 refers to polyisoprene rubber (IR), a synthetic elastomer that is the polymerized form of the monomer isoprene. Its molecular structure is intentionally engineered to be a near-analog of natural rubber (NR), consisting primarily of cis-1,4-polyisoprene units.

Molecular Formula C5H8
C5H8
CH2=C(CH3)CH=CH2
Molecular Weight 68.12 g/mol
CAS No. 9006-04-6
Cat. No. B3431383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoprene
CAS9006-04-6
Molecular FormulaC5H8
C5H8
CH2=C(CH3)CH=CH2
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESCC(=C)C=C
InChIInChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3
InChIKeyRRHGJUQNOFWUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70.7° F (NTP, 1992)
0.01 M
In water, 642 mg/L at 25 °C
Practically insoluble in water
Miscible with ethanol, ethyl ether, acetone, benzene
Soluble in alcohol, ether, hydrocarbon solvents
Natural rubber is soluble in most aliphatic, aromatic, and chlorinated solvents, but its high molecular weight makes it difficult to dissolve.
Practically insol in water, alcohol, dil acids, or alkali;  sol in abs ether, chloroform, most fixed or volatile oils, petroleum ether, carbon disulfide, oil of turpentine.
Raw rubber dissolves (or at least swells very strongly) in many organic liquids such as benzene, petroleum ether, crude petroleum, and carbon tetrachloride. In contrast, vulcanized rubber can only swell because the chemical cross-liking prevents dissolution.
Solubility in water, mg/l at 25 °C: 642 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





What is Isoprene Rubber (CAS 9006-04-6): A Procurement-Focused Overview for Industrial Buyers


CAS 9006-04-6 refers to polyisoprene rubber (IR), a synthetic elastomer that is the polymerized form of the monomer isoprene [1]. Its molecular structure is intentionally engineered to be a near-analog of natural rubber (NR), consisting primarily of cis-1,4-polyisoprene units . However, its synthetic origin distinguishes it as a high-purity, highly consistent material, free from the biological proteins and resins found in its natural counterpart [2]. This foundational difference in purity and consistency is the primary driver for material selection and procurement in high-specification industrial applications.

Why 'Similar to Natural Rubber' Isn't Enough: The Risks of Substituting CAS 9006-04-6


While often grouped under the umbrella of 'general-purpose elastomers' alongside natural rubber (NR) and styrene-butadiene rubber (SBR), isoprene rubber (IR) (CAS 9006-04-6) is not a commodity that can be freely substituted. Key performance and processing parameters vary significantly between IR synthesized via different catalytic routes [1], and even more so when compared to other in-class materials. For instance, substituting one grade of IR for another can lead to unforeseen processing issues due to differences in molecular weight distribution and branching [2]. Furthermore, while NR may offer superior green strength, it introduces batch-to-batch variability from non-rubber constituents that can compromise product consistency in precision manufacturing [3]. A generic substitution without evaluating these quantifiable differences can result in manufacturing inefficiencies, inconsistent product quality, or premature component failure. The evidence below quantifies these exact points of differentiation.

Quantifiable Performance Data for CAS 9006-04-6: Direct Comparisons with Alternatives


Purity and Contaminant Profile of Synthetic IR (CAS 9006-04-6) vs. Natural Rubber (NR)

A primary differentiation for IR (CAS 9006-04-6) is its exceptional purity and consistency compared to natural rubber (NR). Synthetic polyisoprene is manufactured without the non-rubber constituents inherent to NR, which primarily consist of proteins and resins [1]. This results in a material with more predictable dynamic properties and significantly better weather resistance [1]. Furthermore, IR is preferred for applications requiring lighter color, such as personal care items, and is more suitable for derivatization into chlorinated and cyclized rubber products for the adhesives and coatings industries [2].

Material Purity Consistency Medical Device Manufacturing Adhesives

Comparative Mechanical Performance: Synthetic IR (CAS 9006-04-6) vs. Natural Rubber (NR)

While IR is the closest synthetic analog to NR, it exhibits quantifiably different mechanical properties. In head-to-head comparisons, natural rubber demonstrates superior performance in tensile strength, tear resistance, compression set, and flex fatigue resistance [1]. However, the specific differences are also dependent on the type of IR. At high tear speeds, IR materials can have a tear strength that is markedly lower, approximately half that of NR [2]. Despite this, synthetic IR provides more consistent dynamic properties and better weather resistance due to its purity [1].

Tensile Strength Tear Resistance Dynamic Properties Mechanical Engineering

Impact of Catalyst System on IR (CAS 9006-04-6) Molecular Architecture and Processability

The properties of IR (CAS 9006-04-6) are not uniform; they are directly dictated by the catalyst system used in its synthesis. Ziegler-Natta (Ti-Al) catalysts produce IR with 96-98% cis-1,4 content, a broad molecular weight distribution, long-chain branching, and some gel [1]. In contrast, lithium alkyl (anionic) polymerization yields IR with a lower cis content (~92%) and a linear, unbranched structure [1]. These microstructural differences translate directly into bulk properties. Li-IR flows well during processing (e.g., tire building, injection molding), whereas the higher cis-content of Ziegler-Natta IR leads to shear-induced crystallization that can hinder flow [1]. Consequently, the tensile and tear properties follow a decreasing order: NR > Ziegler-Natta IR > Li-IR [1].

Polymer Chemistry Ziegler-Natta Catalysis Anionic Polymerization Processability

Comparison of Resilience and Tensile Properties: IR (CAS 9006-04-6) vs. EPDM

When selecting between general-purpose elastomers, a key trade-off exists between polyisoprene (IR) and EPDM. EPDM is known for its superior resistance to ozone, oxidants, and severe weather, making it an excellent choice for outdoor applications [1]. However, this comes at the cost of mechanical performance. A direct class-level comparison shows that EPDM is slightly lower than both natural rubber and polyisoprene in resilience and tensile strength [1]. Therefore, while EPDM is preferred for its environmental resistance, IR is selected when higher resilience and tensile properties are the primary requirement in applications not exposed to severe ozone or weathering.

Resilience Tensile Strength Weather Resistance Material Selection

Network Stability Under Load: IR (CAS 9006-04-6) vs. SBR and Polybutadiene

A fundamental, but often overlooked, performance difference between IR (CAS 9006-04-6) and other synthetic rubbers like SBR (GRS) and polybutadiene is its mechanical network stability under static load. Tensile creep studies show that, unlike natural rubber and synthetic cis-polyisoprene, other synthetic rubbers (SBR, polybutadiene) do not vulcanize to give a mechanically stable network [1]. This means that under a constant applied load, materials like SBR never reach an equilibrium elongation and continue to deform over time [1]. This instability is a direct cause of the excessive heat generation observed in flexed SBR [1].

Creep Resistance Network Stability Flex Fatigue Vulcanization

Optimal Procurement and Application Scenarios for Isoprene Rubber (CAS 9006-04-6)


Medical and Personal Care Devices Requiring Hypoallergenic Purity

For products like surgical gloves, baby bottle nipples, and medical stoppers, the absence of natural latex proteins in IR (CAS 9006-04-6) is not a performance advantage but a mandatory requirement to prevent severe allergic reactions [1]. As established, IR's synthetic origin ensures a contaminant-free, consistent, and lighter-colored material that can be sterilized without the variability inherent to natural rubber [2]. Procurement for these applications should prioritize certified, medical-grade synthetic polyisoprene over any natural alternative.

High-Performance Tires and Mechanical Goods for Consistent Quality

In tire manufacturing, especially for high-performance or electric vehicles, the consistency of IR's dynamic properties is paramount [3]. While natural rubber offers better tear resistance [4], its batch-to-batch variability can compromise the precision engineering of modern tires. IR provides a predictable and reliable material that enhances tire durability and heat resistance [3]. Furthermore, for vibration dampening components like motor mounts and shock absorber bushings, IR's stable network under load ensures long-term dimensional stability, a key advantage over SBR, which is prone to creep [5].

Specialty Adhesives and Coatings Requiring Chemical Modification

The high purity and consistent microstructure of synthetic IR make it the preferred feedstock for producing chlorinated and cyclized rubber derivatives used in high-performance adhesives and protective coatings [2]. The presence of non-rubber constituents in natural rubber would interfere with these derivatization reactions, leading to inconsistent product quality and performance. Therefore, procurement for chemical modification should strictly specify synthetic IR with defined cis-1,4 content.

Vibration Damping and Anti-Vibration Mounts

IR's ability to form a mechanically stable vulcanized network is a critical advantage in this scenario [5]. Unlike SBR, which will creep and generate excessive heat under constant dynamic flexure, IR components maintain their shape and elastic properties over the long term. This makes IR the superior choice for precision vibration damping applications where dimensional stability and consistent performance are essential for the lifetime of the equipment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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